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Compound of Interest

Compound Name: N-methyloxepan-4-amine

Cat. No.: B15303461 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of N-methyloxepan-4-
amine via a one-pot direct reductive amination of oxepan-4-one. The selected method utilizes

sodium triacetoxyborohydride as a mild and selective reducing agent, offering high efficiency

and operational simplicity.[1][2] This protocol is designed to be a reliable procedure for

producing the target compound for research and development purposes.

Synthetic Scheme
The synthesis proceeds via the reductive amination of the cyclic ketone, oxepan-4-one, with

methylamine. An intermediate iminium ion is formed in situ and subsequently reduced by

sodium triacetoxyborohydride to yield the desired secondary amine.
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Reagents and Materials
The following table outlines the necessary reagents for the synthesis on a 10 mmol scale.
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Reagent/Ma
terial

Formula
MW ( g/mol
)

Molar Eq. Amount Notes

Oxepan-4-

one
C₆H₁₀O 114.14 1.0 1.14 g

Starting

material

Methylamine

hydrochloride
CH₅N·HCl 67.52 1.2 0.81 g Amine source

Sodium

triacetoxybor

ohydride

C₆H₁₀BNaO₆ 211.94 1.5 3.18 g
Reducing

agent

Acetic Acid

(Glacial)
C₂H₄O₂ 60.05 1.1

0.66 g (0.63

mL)
Catalyst

1,2-

Dichloroethan

e (DCE)

C₂H₄Cl₂ 98.96 - 100 mL
Anhydrous

solvent

Saturated

Sodium

Bicarbonate

NaHCO₃ - - ~50 mL For work-up

Dichlorometh

ane (DCM)
CH₂Cl₂ 84.93 - ~150 mL For extraction

Anhydrous

Sodium

Sulfate

Na₂SO₄ 142.04 - As needed Drying agent

Experimental Workflow Diagram
The following diagram illustrates the sequential steps of the synthesis protocol.
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Combine Oxepan-4-one,
Methylamine HCl, and Acetic Acid in DCE

Stir at Room Temperature
(30 minutes)

Add Sodium Triacetoxyborohydride
(Portion-wise)

Stir at Room Temperature
(12-18 hours)

Quench with Saturated
Sodium Bicarbonate Solution

Extract with Dichloromethane
(3 times)

Dry Organic Layer
(Anhydrous Na₂SO₄)

Concentrate Under
Reduced Pressure

Purify by Column Chromatography

N-methyloxepan-4-amine

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-methyloxepan-4-amine.
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Detailed Synthesis Protocol
Safety Precautions:

Handle all chemicals in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are halogenated solvents and

should be handled with care.

Sodium triacetoxyborohydride can react with moisture; handle it in a dry environment.

Procedure:

Reaction Setup:

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add oxepan-4-one

(1.14 g, 10.0 mmol).

Add methylamine hydrochloride (0.81 g, 12.0 mmol) to the flask.

Add anhydrous 1,2-dichloroethane (100 mL) followed by glacial acetic acid (0.63 mL, 11.0

mmol).

Imine Formation:

Seal the flask with a septum and stir the mixture at room temperature for 30 minutes to

facilitate the formation of the iminium ion intermediate.

Reduction:

Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring suspension in

several portions over 15-20 minutes. The addition may cause slight effervescence.

Allow the reaction mixture to stir at room temperature for 12 to 18 hours. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid
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Chromatography-Mass Spectrometry (LC-MS).

Work-up:

Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of a

saturated aqueous solution of sodium bicarbonate. Stir vigorously for 20 minutes until gas

evolution ceases.

Transfer the mixture to a separatory funnel. Separate the organic layer.

Extract the aqueous layer three times with dichloromethane (50 mL each).

Combine all organic layers.

Drying and Concentration:

Dry the combined organic phase over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to obtain the crude product.

Purification:

Purify the crude residue by column chromatography on silica gel. A gradient elution

system, such as dichloromethane with a gradual increase in methanol (e.g., 0% to 10%

methanol), is typically effective for separating the amine product.

Combine the fractions containing the pure product (as determined by TLC) and remove

the solvent under reduced pressure to yield N-methyloxepan-4-amine as a colorless to

pale yellow oil.

Characterization
The identity and purity of the final compound should be confirmed by standard analytical

techniques:

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
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Mass Spectrometry (MS): To verify the molecular weight of the product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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